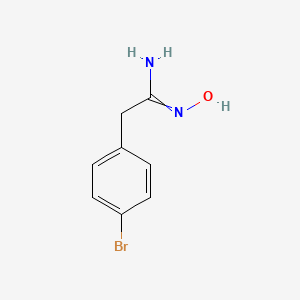

2-(4-bromophenyl)-N'-hydroxyethanimidamide

Vue d'ensemble

Description

2-(4-bromophenyl)-N’-hydroxyethanimidamide is an organic compound that features a bromine atom attached to a phenyl ring, which is further connected to an ethanimidamide group

Mécanisme D'action

Target of Action

Similar compounds have been known to target various enzymes and receptors in the body .

Mode of Action

It’s known that similar compounds interact with their targets, leading to changes in the biochemical processes within the cell .

Biochemical Pathways

Related compounds have been shown to influence various biochemical pathways, leading to downstream effects .

Result of Action

Similar compounds have been known to induce various molecular and cellular changes .

Safety and Hazards

Orientations Futures

Analyse Biochimique

Biochemical Properties

2-(4-bromophenyl)-N’-hydroxyethanimidamide plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with acetylcholinesterase, an enzyme crucial for breaking down acetylcholine in the nervous system . This interaction can inhibit the enzyme’s activity, leading to an accumulation of acetylcholine and subsequent effects on neurotransmission. Additionally, 2-(4-bromophenyl)-N’-hydroxyethanimidamide has been shown to interact with reactive oxygen species (ROS), influencing oxidative stress pathways .

Cellular Effects

The effects of 2-(4-bromophenyl)-N’-hydroxyethanimidamide on various cell types and cellular processes are profound. In HeLa cells, for example, it has been demonstrated to induce cytotoxicity through the generation of singlet oxygen, a reactive oxygen species . This compound also affects cell signaling pathways, gene expression, and cellular metabolism. Specifically, it can alter the expression of genes involved in oxidative stress response and apoptosis, leading to changes in cell viability and function .

Molecular Mechanism

At the molecular level, 2-(4-bromophenyl)-N’-hydroxyethanimidamide exerts its effects through several mechanisms. It binds to acetylcholinesterase, inhibiting its activity and leading to increased levels of acetylcholine . Additionally, it can generate reactive oxygen species, which can cause oxidative damage to cellular components . The compound’s ability to interact with and inhibit specific enzymes plays a crucial role in its overall biochemical activity.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 2-(4-bromophenyl)-N’-hydroxyethanimidamide can change over time. Studies have shown that the compound remains stable under certain conditions but can degrade over time, affecting its efficacy . Long-term exposure to the compound in in vitro and in vivo studies has revealed potential cumulative effects on cellular function, including increased oxidative stress and apoptosis .

Dosage Effects in Animal Models

The effects of 2-(4-bromophenyl)-N’-hydroxyethanimidamide vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as enhanced neurotransmission due to acetylcholinesterase inhibition . At higher doses, it can lead to toxic effects, including neurotoxicity and oxidative damage . Threshold effects have been observed, where a specific dosage range results in significant changes in biological activity.

Metabolic Pathways

2-(4-bromophenyl)-N’-hydroxyethanimidamide is involved in several metabolic pathways. It interacts with enzymes such as acetylcholinesterase and those involved in oxidative stress response . These interactions can affect metabolic flux and metabolite levels, leading to changes in cellular metabolism. The compound’s metabolism may also produce reactive intermediates that contribute to its overall biochemical activity .

Transport and Distribution

Within cells and tissues, 2-(4-bromophenyl)-N’-hydroxyethanimidamide is transported and distributed through various mechanisms. It can interact with transporters and binding proteins that facilitate its movement across cellular membranes . The compound’s localization and accumulation within specific tissues can influence its biological activity and potential therapeutic applications .

Subcellular Localization

The subcellular localization of 2-(4-bromophenyl)-N’-hydroxyethanimidamide plays a crucial role in its activity and function. Studies have shown that the compound can localize to mitochondria, where it may exert effects on mitochondrial function and oxidative stress . Targeting signals and post-translational modifications may direct the compound to specific cellular compartments, influencing its overall biochemical activity .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-bromophenyl)-N’-hydroxyethanimidamide typically involves the following steps:

Starting Material: The synthesis begins with 4-bromobenzaldehyde.

Formation of Intermediate: 4-bromobenzaldehyde is reacted with hydroxylamine hydrochloride in the presence of a base such as sodium acetate to form 4-bromobenzaldoxime.

Final Product: The 4-bromobenzaldoxime is then subjected to a reaction with ethyl chloroformate and ammonia to yield 2-(4-bromophenyl)-N’-hydroxyethanimidamide.

Industrial Production Methods

While specific industrial production methods for 2-(4-bromophenyl)-N’-hydroxyethanimidamide are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity of the final product.

Analyse Des Réactions Chimiques

Types of Reactions

2-(4-bromophenyl)-N’-hydroxyethanimidamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oximes or nitriles.

Reduction: Reduction reactions can convert the imidamide group to an amine.

Substitution: The bromine atom on the phenyl ring can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide can be employed for substitution reactions.

Major Products Formed

Oxidation: Formation of oximes or nitriles.

Reduction: Formation of amines.

Substitution: Formation of substituted phenyl derivatives.

Applications De Recherche Scientifique

2-(4-bromophenyl)-N’-hydroxyethanimidamide has several scientific research applications:

Medicinal Chemistry: It is investigated for its potential as an antimicrobial and anticancer agent due to its ability to interact with biological targets.

Materials Science: The compound can be used in the synthesis of advanced materials with specific electronic or optical properties.

Biological Studies: It is used in studies involving enzyme inhibition and protein binding.

Comparaison Avec Des Composés Similaires

Similar Compounds

2-(4-bromophenyl)ethene-1,1,2-triyl)tribenzene: Known for its aggregation-induced emission properties.

4-bromophenylacetic acid: Used in various synthetic applications.

3-(4-bromophenyl)-5-(4-hydroxyphenyl)isoxazole: A versatile building block for liquid crystal polymers.

Propriétés

| { "Design of the Synthesis Pathway": "The synthesis pathway for 2-(4-bromophenyl)-N'-hydroxyethanimidamide involves the reaction of 4-bromobenzaldehyde with ethylenediamine to form 2-(4-bromophenyl)ethanimidamide, which is then reacted with hydroxylamine hydrochloride to form the final product.", "Starting Materials": ["4-bromobenzaldehyde", "ethylenediamine", "hydroxylamine hydrochloride"], "Reaction": [ "Step 1: 4-bromobenzaldehyde is reacted with ethylenediamine in ethanol at reflux temperature to form 2-(4-bromophenyl)ethanimidamide.", "Step 2: The resulting 2-(4-bromophenyl)ethanimidamide is then reacted with hydroxylamine hydrochloride in ethanol at room temperature to form 2-(4-bromophenyl)-N'-hydroxyethanimidamide.", "Step 3: The product is isolated by filtration and washed with ethanol and diethyl ether." ] } | |

Numéro CAS |

422560-40-5 |

Formule moléculaire |

C8H9BrN2O |

Poids moléculaire |

229.07 g/mol |

Nom IUPAC |

2-(4-bromophenyl)-N'-hydroxyethanimidamide |

InChI |

InChI=1S/C8H9BrN2O/c9-7-3-1-6(2-4-7)5-8(10)11-12/h1-4,12H,5H2,(H2,10,11) |

Clé InChI |

WHICEIACQGPSMU-UHFFFAOYSA-N |

SMILES isomérique |

C1=CC(=CC=C1C/C(=N\O)/N)Br |

SMILES |

C1=CC(=CC=C1CC(=NO)N)Br |

SMILES canonique |

C1=CC(=CC=C1CC(=NO)N)Br |

Pictogrammes |

Irritant |

Origine du produit |

United States |

Synthesis routes and methods

Procedure details

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![6-bromo-3-methyl-3,4-dihydro-2H-benzo[e][1,3]oxazin-2-one](/img/structure/B1302533.png)